molecular formula C20H28ClNO3S B2679146 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1797247-94-9

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2679146
CAS No.: 1797247-94-9
M. Wt: 397.96
InChI Key: UMDIMIBLZFJYEU-UHFFFAOYSA-N
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Description

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a pyrrolidine ring with a tert-butylsulfonyl group and a chlorophenyl-substituted cyclopentane, suggests potential as a scaffold for developing ligands that target G protein-coupled receptors (GPCRs). This is supported by research into similar compounds containing sulfonamide, pyrrolidine, and chlorophenyl groups, which have been explored as potent and selective antagonists for peripheral cannabinoid receptor type 1 (CB1) . Targeting peripheral CB1 receptors is a validated therapeutic strategy for treating metabolic disorders, such as obesity, diabetes, dyslipidemias, and liver diseases, while aiming to avoid the adverse central nervous system effects associated with brain-penetrating CB1 antagonists . The specific stereochemistry and lipophilic nature of the compound are critical factors that influence its binding affinity and selectivity. The tert-butylsulfonyl group is a key structural element that can enhance metabolic stability and influence a compound's overall physicochemical properties, which can be strategically engineered to limit central nervous system penetration, thereby promoting a peripheral-restricted pharmacological profile . This compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own thorough safety and handling assessments prior to use.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-[1-(4-chlorophenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3S/c1-19(2,3)26(24,25)17-10-13-22(14-17)18(23)20(11-4-5-12-20)15-6-8-16(21)9-7-15/h6-9,17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDIMIBLZFJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acid chloride.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the cyclopentyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The tert-butylsulfonyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several analogues, including:

  • (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc): Features a cyclopropane ring instead of cyclopentane and a phenoxy substituent rather than 4-chlorophenyl. Synthesis yields for 15cc are reported at 71% via a diastereoselective pathway .

Physicochemical and Functional Differences

Property Target Compound Compound 15cc BAC-C12 (Reference)
Core Scaffold Cyclopentane Cyclopropane Linear alkyl chain
Aromatic Substituent 4-Chlorophenyl 4-(tert-Butyl)phenoxy N/A
Key Functional Group Tert-butylsulfonyl Phenoxy Quaternary ammonium
Synthetic Yield Not reported 71% N/A
CMC (mM) N/A N/A 8.3 (spectrofluorometry), 8.0 (tensiometry)
  • Electronic Effects: The tert-butylsulfonyl group in the target compound is more electron-withdrawing than 15cc’s phenoxy group, which may alter reactivity or intermolecular interactions.
  • Solubility and Aggregation : While BAC-C12’s CMC data highlight surfactant-like behavior, the target compound’s lack of ionic groups suggests lower solubility in aqueous environments, necessitating formulation optimization.

Methodological Considerations for Similarity Assessment

As emphasized in computational chemistry literature, structural similarity comparisons require multi-faceted approaches:

  • Tanimoto Coefficients : Measure 2D structural overlap but may underestimate 3D conformational or electronic differences.
  • Pharmacophore Modeling: More relevant for assessing functional group alignment (e.g., sulfonyl vs. phenoxy interactions).
  • Quantum Mechanical Calculations : Critical for evaluating electronic effects of substituents like tert-butylsulfonyl vs. chlorophenyl .

Biological Activity

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a cyclopentyl ketone moiety attached to a 4-chlorophenyl group . Its molecular formula is C15H20ClNO2SC_{15}H_{20}ClNO_2S, and it has a molecular weight of approximately 303.84 g/mol.

PropertyValue
Molecular FormulaC₁₅H₂₀ClNO₂S
Molecular Weight303.84 g/mol
CAS Number1797247-99-4

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butylsulfonyl group enhances its lipophilicity, which may facilitate membrane permeability and target binding.

Potential Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It could modulate receptor activity associated with neurotransmission or inflammation.

Pharmacological Properties

Research indicates that the compound may exhibit several pharmacological activities, including:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects: The compound may reduce inflammation by modulating cytokine production.
  • Neuroprotective Properties: Potential effects on neuronal survival and function have been noted in vitro.

In Vitro Studies

  • Cell Proliferation Assay:
    • A study assessed the effect of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth at concentrations ranging from 10 to 50 µM, with an IC50 value determined at approximately 25 µM.
  • Apoptosis Induction:
    • Flow cytometry analysis demonstrated that treatment with the compound led to increased Annexin V positive cells, indicating enhanced apoptosis in treated cancer cells compared to control groups.

In Vivo Studies

  • Animal Model for Cancer:
    • In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis showed increased apoptosis and reduced proliferation markers in tumor tissues.
  • Inflammation Model:
    • In a model of acute inflammation, the compound reduced edema formation and pro-inflammatory cytokine levels significantly when compared to vehicle-treated groups.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidin-1-yl methanone core via coupling reactions (e.g., amidation or nucleophilic substitution).
  • Step 2: Introduction of the tert-butylsulfonyl group using sulfonylation reagents like tert-butylsulfonyl chloride under basic conditions.
  • Step 3: Functionalization of the cyclopentyl-chlorophenyl moiety via Friedel-Crafts acylation or cross-coupling reactions.

Critical Parameters:

  • Solvent choice: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts: Lewis acids (e.g., AlCl₃) for acylation or palladium-based catalysts for cross-coupling .
  • Temperature: Reflux conditions (70–110°C) to drive reactions to completion .
  • Purification: Column chromatography (silica gel, hexanes/EtOAc) to isolate diastereomers or impurities .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine, tert-butylsulfonyl, and chlorophenyl groups .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., cyclopentyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1675 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .

Basic: How can researchers assess the compound’s biological activity in preliminary screens?

Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
  • Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) targeting enzymes like kinases or proteases .

Advanced: How do structural modifications impact biological activity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

Modification Impact Example
Tert-butylsulfonyl replacement Reduced solubility but increased stabilitySulfonamide vs. acetyl analogs
Chlorophenyl substitution Enhanced target binding affinity4-Fluorophenyl analogs show lower activity
Pyrrolidine ring expansion Altered pharmacokineticsPiperidine analogs exhibit longer half-lives

Methodology:

  • QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate substituent electronic properties with activity .

Advanced: What techniques elucidate interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to proteins (e.g., serum albumin) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .
  • Molecular Docking: Predicts binding poses using software (e.g., AutoDock) with crystallographic protein data (PDB IDs) .

Advanced: How can computational modeling guide experimental design?

Answer:

  • Conformational Analysis: Molecular dynamics (MD) simulations (e.g., GROMACS) assess flexibility of the pyrrolidine and cyclopentyl groups .
  • Solubility Prediction: COSMO-RS calculations estimate logP and aqueous solubility .
  • Metabolic Stability: CYP450 interaction predictions via docking to identify potential metabolic hotspots .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

  • Salt Formation: Use hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the methanone or sulfonyl moiety .
  • Formulation: Nanoemulsions or liposomal encapsulation to improve bioavailability .

Advanced: What mechanistic insights explain its reactivity in functionalization reactions?

Answer:

  • Nucleophilic Acyl Substitution: The methanone carbonyl undergoes attack by amines or alcohols under acidic/basic conditions .
  • Radical Reactions: tert-Butylsulfonyl groups stabilize radicals in photochemical reactions .
  • Acid Sensitivity: The cyclopentyl group may undergo ring-opening under strong acidic conditions (e.g., HCl/MeOH) .

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